Cas no 88632-82-0 (1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl-)

1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl-
- 5-bromo-2,2-dimethyl-1,3-dihydroindene
- SCHEMBL1794485
- 88632-82-0
- 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene
- EN300-393592
- DTXSID90564565
- 1H-Indene,5-bromo-2,3-dihydro-2,2-dimethyl-
- 5-bromo-2,2-dimethyl-indan
- WLVAHLRWOFCOTC-UHFFFAOYSA-N
- F53402
-
- Inchi: InChI=1S/C11H13Br/c1-11(2)6-8-3-4-10(12)5-9(8)7-11/h3-5H,6-7H2,1-2H3
- InChI Key: WLVAHLRWOFCOTC-UHFFFAOYSA-N
- SMILES: CC1(CC2=C(C1)C=C(C=C2)Br)C
Computed Properties
- Exact Mass: 224.02006g/mol
- Monoisotopic Mass: 224.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 4.1
1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-393592-1.0g |
5-bromo-2,2-dimethyl-2,3-dihydro-1H-indene |
88632-82-0 | 95% | 1g |
$671.0 | 2023-05-25 | |
Enamine | EN300-393592-2.5g |
5-bromo-2,2-dimethyl-2,3-dihydro-1H-indene |
88632-82-0 | 95% | 2.5g |
$1315.0 | 2023-03-02 | |
Aaron | AR004AJG-50mg |
1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- |
88632-82-0 | 95% | 50mg |
$239.00 | 2025-02-13 | |
Aaron | AR004AJG-10g |
1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- |
88632-82-0 | 95% | 10g |
$3991.00 | 2024-07-18 | |
A2B Chem LLC | AB99184-500mg |
1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- |
88632-82-0 | 95% | 500mg |
$587.00 | 2024-04-19 | |
1PlusChem | 1P004AB4-500mg |
1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- |
88632-82-0 | 95% | 500mg |
$710.00 | 2024-04-20 | |
Aaron | AR004AJG-5g |
1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- |
88632-82-0 | 95% | 5g |
$2700.00 | 2024-07-18 | |
1PlusChem | 1P004AB4-5g |
1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- |
88632-82-0 | 95% | 5g |
$2466.00 | 2024-04-20 | |
1PlusChem | 1P004AB4-100mg |
1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- |
88632-82-0 | 95% | 100mg |
$339.00 | 2024-04-20 | |
A2B Chem LLC | AB99184-50mg |
1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- |
88632-82-0 | 95% | 50mg |
$199.00 | 2024-04-19 |
1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- Related Literature
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
Additional information on 1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl-
5-Bromo-2,3-Dihydro-2,2-Dimethyl-1H-Indene (CAS No. 88632-82-0): A Comprehensive Overview
5-Bromo-2,3-dihydro-2,2-dimethyl-1H-indene (CAS No. 88632-82-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique structural features, has found applications in various areas of research and development, including the synthesis of pharmaceutical intermediates and the exploration of novel bioactive molecules.
The molecular structure of 5-bromo-2,3-dihydro-2,2-dimethyl-1H-indene is composed of a substituted indene ring with a bromine atom at the 5-position and two methyl groups at the 2-position. The presence of these functional groups imparts distinct chemical properties to the molecule, making it a valuable building block in synthetic chemistry. The bromine atom, in particular, can serve as a reactive handle for further functionalization through various chemical transformations such as substitution and coupling reactions.
Recent studies have highlighted the potential of 5-bromo-2,3-dihydro-2,2-dimethyl-1H-indene in the development of new pharmaceuticals. For instance, researchers have explored its use as an intermediate in the synthesis of compounds with anti-cancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. The bromine atom plays a crucial role in these derivatives by facilitating the formation of bioactive moieties through palladium-catalyzed cross-coupling reactions.
In addition to its applications in medicinal chemistry, 5-bromo-2,3-dihydro-2,2-dimethyl-1H-indene has also been investigated for its potential in materials science. Its unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials. Researchers at the University of California, Berkeley, have reported the synthesis of conjugated polymers incorporating this compound as a monomer unit. These polymers exhibit excellent charge transport properties and have shown promise in organic photovoltaic devices.
The synthetic accessibility of 5-bromo-2,3-dihydro-2,2-dimethyl-1H-indene has been well-established through various methodologies. One common approach involves the bromination of 1H-indene followed by reduction and methylation steps. This multi-step process allows for high yields and good purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption.
The physical and chemical properties of 5-bromo-2,3-dihydro-2,2-dimethyl-1H-indene have been extensively characterized. It is a colorless solid with a melting point ranging from 70 to 75°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but exhibits limited solubility in water. Its stability under various conditions has been studied to ensure its suitability for long-term storage and use in laboratory settings.
In conclusion, 5-bromo-2,3-dihydro-2,2-dimethyl-1H-indene (CAS No. 88632-82-0) is a multifaceted compound with a wide range of applications in both research and industry. Its unique structural features and chemical reactivity make it an essential component in the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field of organic chemistry.
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